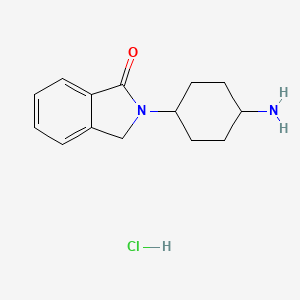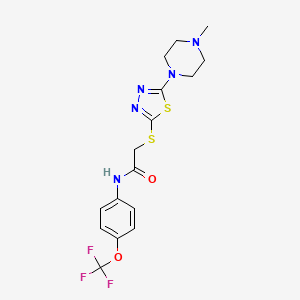![molecular formula C17H13N3O4S B2713131 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 325778-74-3](/img/structure/B2713131.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide” is a complex organic compound that contains several functional groups. It includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazole derivatives have been found to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells . The exact reactions would depend on the specific substituents and their positions on the thiazole ring.
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Applications De Recherche Scientifique
Anticancer Potential
MTB has shown promise as an anticancer agent due to its ability to inhibit tumor growth and metastasis. Researchers have explored its impact on various cancer cell lines, including lung adenocarcinoma cells (A549) and embryoblast cells (NIH/3T3) . The compound’s mechanism of action involves interfering with critical cellular pathways, making it a potential candidate for targeted therapies.
Mucoprotective Effects
In animal studies, MTB demonstrated mucoprotective properties against methotrexate (MTX)-induced intestinal mucositis (IM). By mitigating inflammation and oxidative stress, it could serve as a protective agent for patients undergoing chemotherapy .
Supramolecular Chemistry
The crystal structures of MTB and related compounds reveal interesting supramolecular interactions. These interactions play a crucial role in stabilizing the molecular structures. For instance:
- Compound 1 (MTB) exhibits intermolecular hydrogen bonding, contributing to its stability .
- The hydroxyl group in compound 2 is involved in intermolecular hydrogen bonding .
Starting Material for Synthesis
MTB serves as a valuable starting material for synthesizing other compounds. Notably, it can be used to create azo dyes and dithiocarbamates. These derivatives find applications in various industries, including textiles, paints, and agriculture .
Pharmaceutical Applications
Secondary amines like MTB are essential building blocks in pharmaceutical chemistry. They contribute to the synthesis of antidepressants, analgesics, and other therapeutic agents. MTB’s structural features make it a versatile precursor for drug development .
Mécanisme D'action
Propriétés
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-24-14-8-4-11(5-9-14)15-10-25-17(18-15)19-16(21)12-2-6-13(7-3-12)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXMNYUGKHUUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2713049.png)


![2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713053.png)

![5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2713058.png)
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-4-methylpiperazine](/img/structure/B2713060.png)

![3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2713063.png)

![6-(4-methoxyphenyl)-N-(2-pyridin-2-ylethyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2713067.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2713071.png)